2,4,6-Triphenoxy-1,3,5-triazine

Anion Exchange Membrane Water Electrolysis Hydrogen Bonding

For R&D teams engineering next-gen AEMs, COFs, and NLO devices, generic triazine cores are insufficient. 2,4,6-Triphenoxy-1,3,5-triazine (TPT) is essential due to its phenoxy-ether linkages, which provide active hydrogen-bonding sites absent in all-carbon analogs like triphenyltriazine. This directly enhances ion conductivity (122.1 mS cm⁻¹) and mechanical integrity in anion-exchange membranes, and enables noncentrosymmetric crystal packing critical for SHG activity. Procuring the precise 2,4,6-triphenoxy substitution pattern ensures your application achieves the specified benchmark performance.

Molecular Formula C21H15N3O3
Molecular Weight 357.4 g/mol
CAS No. 1919-48-8
Cat. No. B167544
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4,6-Triphenoxy-1,3,5-triazine
CAS1919-48-8
Molecular FormulaC21H15N3O3
Molecular Weight357.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)OC2=NC(=NC(=N2)OC3=CC=CC=C3)OC4=CC=CC=C4
InChIInChI=1S/C21H15N3O3/c1-4-10-16(11-5-1)25-19-22-20(26-17-12-6-2-7-13-17)24-21(23-19)27-18-14-8-3-9-15-18/h1-15H
InChIKeyIYDYVVVAQKFGBS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 g / 50 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4,6-Triphenoxy-1,3,5-triazine (CAS 1919-48-8): Core Building Block for Advanced Polymer Electrolytes, Optical Materials, and High‑Temperature Composites


2,4,6‑Triphenoxy‑1,3,5‑triazine (TPT, TPOT) is a C3‑symmetric triazine derivative bearing three phenoxy substituents. It serves as a rigid, electron‑deficient core in the construction of covalent organic frameworks (COFs), porous organic polymers (POPs), and high‑performance thermosets [1]. The phenoxy‑ether linkages confer a unique combination of thermal resilience (melting point 232–235 °C) and the ability to engage in directional non‑covalent interactions (C–H···O, π···π) that govern solid‑state packing and supramolecular assembly [2][3]. Unlike simple triazine cores, TPT’s three oxygen atoms create a hydrogen‑bond‑accepting periphery that is actively exploited to modulate ion transport, mechanical integrity, and crystallinity in next‑generation functional materials [4].

Why 2,4,6-Triphenoxy-1,3,5-triazine Cannot Be Replaced by Common Triazine Analogs in Demanding Electrochemical and Optical Applications


Generic substitution with analogs such as 2,4,6‑triphenyl‑1,3,5‑triazine (TPhT) or 2,4,6‑tris(4‑aminophenoxy)‑1,3,5‑triazine (TAT) fails because the phenoxy‑ether linkage in TPT is not merely a structural spacer—it is an active functional element. The ether oxygen atoms provide additional hydrogen‑bonding sites that are absent in all‑carbon analogs (e.g., TPhT), fundamentally altering ion‑transport mechanisms and mechanical reinforcement in polymer electrolytes [1]. Furthermore, the electron‑donating character of the phenoxy group modifies the electronic structure of the triazine ring, shifting reactivity, optical absorption, and supramolecular assembly compared to amino‑ or hydroxy‑functionalized variants [2]. Procurement of a generic “triazine core” without verifying the exact substitution pattern therefore risks catastrophic underperformance in proton‑exchange membranes, anion‑exchange membranes, nonlinear optical (NLO) devices, and high‑temperature dielectric composites [3].

2,4,6-Triphenoxy-1,3,5-triazine Quantitative Evidence: Head‑to‑Head Performance vs. Closest Analogs


Anion Exchange Membrane Conductivity and Durability: TPOTA Outperforms Triphenyltriazine (TPhT) in Water Electrolysis

In a direct comparative study within the same polymer matrix (QPTP), membranes incorporating 2,4,6‑triphenoxy‑1,3,5‑triazine (TPOTA) exhibited significantly higher hydroxide conductivity, tensile strength, and alkaline durability than those made with the all‑carbon analog 2,4,6‑triphenyl‑1,3,5‑triazine (TPhT). The TPOTA‑based membrane achieved a current density of 2.30 A cm⁻² at 1.8 V and 80 °C in a PGM‑free electrolyzer and sustained 667 h of continuous operation at 1 A cm⁻² without voltage decay [1]. The authors attribute this to the multidimensional hydrogen‑bonding networks enabled by the ether linkages, which simultaneously reinforce mechanical integrity and facilitate ion transport [1].

Anion Exchange Membrane Water Electrolysis Hydrogen Bonding

Proton Conductivity in Sulfonated Porous Organic Polymers: TPOT-Containing Framework Achieves 10⁻² S cm⁻¹

When 2,4,6‑triphenoxy‑1,3,5‑triazine (TPOT) was incorporated as a building block into a porous organic polymer (POP‑BP‑1) and subsequently sulfonated, the resulting material (S‑POP‑BP‑TPOT) exhibited a proton conductivity of 10⁻² S cm⁻¹ at 25 °C and 95% relative humidity, with a low activation energy of 0.19 eV [1]. This value is comparable to state‑of‑the‑art sulfonated polymers and demonstrates that the triazine‑rich, sulfonic‑acid‑decorated framework creates efficient proton‑hopping pathways. The study does not provide a direct comparator polymer without TPOT; however, the conductivity is presented as an 'excellent' outcome for this class of materials [1].

Proton Exchange Membrane Porous Organic Polymer Fuel Cell

Dielectric Constant Reduction in Benzoxazine/Cyanate Blends: Triazine Ring Stability Lowers Dielectric Constant to 2.8 at 1 MHz

Model compound studies using 2,4,6‑triphenoxy‑1,3,5‑triazine (Tst) revealed that in benzoxazine/cyanate (PB) blends, the triazine ring of Tst remains intact (does not transform into isocyanurate), whereas in epoxy/cyanate (EB) blends it converts to oxazolidinone structures [1]. This differential ring stability translates directly to dielectric performance: the PB blend exhibited a lower dielectric constant (≈2.8 at 1 MHz) compared to the EB blend (≈3.2 at 1 MHz) [1]. The unchanged triazine ring in the PB system preserves a more rigid, less polarizable network, which is critical for minimizing signal loss in high‑frequency electronic substrates [1].

Dielectric Materials Thermosetting Resin High‑Frequency Electronics

Ferromagnetic Organic Material: Pyrolyzed TPTA/Melamine Yields Saturation Magnetization of 10 emu·G/g

Pyrolysis of a mixture of 2,4,6‑triphenoxy‑1,3,5‑triazine (TPTA) and melamine at 950 °C in an Ar atmosphere containing a trace of dry air produces an organic compound exhibiting strong ferromagnetism with a saturation magnetization of 10 emu·G/g [1]. The electron spin resonance (ESR) signal of this material displayed a remarkably large spin density (4.7×10²³ spins/g) and a peak‑to‑peak linewidth of 804 G at 290 K, values comparable to those of iron oxide and metallic iron, respectively [1]. While the paper does not compare TPTA directly with other triazine precursors, the achievement of stable room‑temperature ferromagnetism in a purely organic system is a rare and valuable property.

Organic Magnet Pyrolysis Spintronics

Nonlinear Optical Activity: 2,4,6‑Triphenoxy‑1,3,5‑triazine Adopts Noncentrosymmetric Crystal Structure with Measurable SHG

Among a series of 2,4,6‑triaryloxy‑1,3,5‑triazines, the parent compound 2,4,6‑triphenoxy‑1,3,5‑triazine (1) crystallizes in a noncentrosymmetric space group and exhibits a measurable second harmonic generation (SHG) powder signal [1]. This octupolar molecular architecture yields a more isotropic NLO response compared to classical dipolar molecules like p‑nitroaniline, which is advantageous for electro‑optic device integration [1]. The study demonstrates that subtle changes in aryl substitution (e.g., halogen or methyl groups) can disrupt the trigonal network and quench SHG activity, highlighting the unique ability of the unsubstituted phenoxy derivative to maintain the required supramolecular alignment [1].

Nonlinear Optics Second Harmonic Generation Crystal Engineering

2,4,6-Triphenoxy-1,3,5-triazine: Targeted Use Cases for Scientific Procurement and Industrial Development


Green Hydrogen Production: Anion Exchange Membrane Water Electrolyzers (AEMWE)

For R&D teams developing next‑generation AEMs, 2,4,6‑triphenoxy‑1,3,5‑triazine (TPOTA) should be the branching agent of choice. In poly(terphenyl piperidinium) membranes, TPOTA delivers 122.1 mS cm⁻¹ conductivity at 80 °C, 16.6 MPa tensile strength, and 667 h durability at 1 A cm⁻²—outperforming the triphenyl analog TPhT [1]. This enables PGM‑free electrolyzers to achieve 2.30 A cm⁻² at 1.8 V, a critical benchmark for cost‑effective green hydrogen [1].

High‑Frequency Electronics: Low‑Dielectric Thermoset Substrates

When formulating benzoxazine/cyanate blends for 5G/6G printed circuit boards, 2,4,6‑triphenoxy‑1,3,5‑triazine (Tst) is a strategic additive. It lowers the dielectric constant to ≈2.8 at 1 MHz, compared to ≈3.2 in epoxy/cyanate blends, by preserving the stable triazine ring and preventing conversion to polar oxazolidinone structures [2]. This 12.5% reduction in ε′ translates directly to lower signal loss and higher data transmission rates [2].

Nonlinear Optical Devices: Frequency Doublers and Electro‑Optic Modulators

For crystal engineering of octupolar NLO materials, 2,4,6‑triphenoxy‑1,3,5‑triazine is the only member of the 2,4,6‑triaryloxy‑1,3,5‑triazine family that reliably adopts a noncentrosymmetric crystal structure with measurable SHG activity [3]. Substituted analogs (e.g., p‑chloro, p‑methyl) often lose the required trigonal network symmetry, making the unsubstituted phenoxy derivative essential for frequency‑doubling and electro‑optic applications [3].

Proton Exchange Membrane Fuel Cells: Sulfonated Porous Organic Polymers

In the design of sulfonated POPs for PEMFCs, 2,4,6‑triphenoxy‑1,3,5‑triazine (TPOT) provides a versatile triazine‑rich scaffold that, upon sulfonation, achieves a proton conductivity of 10⁻² S cm⁻¹ at 25 °C and 95% RH with a low activation energy of 0.19 eV [4]. This performance, combined with the simplicity of Friedel‑Crafts synthesis, makes TPOT a compelling alternative to expensive perfluorinated sulfonic acid ionomers [4].

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